molecular formula C23H30ClN3O6 B10837941 (2S)-4-amino-5-chloro-N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide;(E)-but-2-enedioic acid

(2S)-4-amino-5-chloro-N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide;(E)-but-2-enedioic acid

Cat. No. B10837941
M. Wt: 480.0 g/mol
InChI Key: ILIMVHLSANAUTN-GYDOPSIJSA-N
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Description

SK-951, also known as 4-amino-N-(2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl)-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide hemifumarate, is a benzofuran derivative. It is primarily recognized for its role as a prokinetic agent, which means it enhances gastrointestinal motility. This compound has shown significant potential in treating conditions like gastroparesis by accelerating gastric emptying .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SK-951 involves several key steps:

    Optical Resolution: The optical resolution of 4-amino-5-chloro-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid using brucine in methanol yields the (+)-isomer.

    Condensation: This isomer is then condensed with an ethylamino derivative using carbonyldiimidazole in tetrahydrofuran to form the amide.

    Salification: The final compound is salified with fumaric acid in ethanol.

Industrial Production Methods

Industrial production of SK-951 follows similar synthetic routes but on a larger scale, ensuring the purity and yield are optimized for pharmaceutical applications. The process involves stringent control of reaction conditions and purification steps to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

SK-951 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of SK-951, which may possess different pharmacological activities .

Scientific Research Applications

SK-951 has been extensively studied for its applications in various fields:

Mechanism of Action

SK-951 exerts its effects by acting as an agonist for the serotonin 5-HT4 receptor and an antagonist for the serotonin 5-HT3 receptor. This dual action enhances the release of acetylcholine in the gastrointestinal tract, leading to increased motility. The compound binds to the 5-HT4 receptor with high affinity, promoting contractions in the gastrointestinal muscles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SK-951’s unique combination of 5-HT4 receptor agonism and 5-HT3 receptor antagonism sets it apart from other prokinetic agents. This dual mechanism provides a more targeted approach to enhancing gastrointestinal motility, potentially reducing side effects associated with other prokinetic drugs .

properties

Molecular Formula

C23H30ClN3O6

Molecular Weight

480.0 g/mol

IUPAC Name

(2S)-4-amino-5-chloro-N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C19H26ClN3O2.C4H4O4/c1-12-10-13-16(21)15(20)11-14(17(13)25-12)18(24)22-7-6-19-4-2-8-23(19)9-3-5-19;5-3(6)1-2-4(7)8/h11-12H,2-10,21H2,1H3,(H,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-;/m0./s1

InChI Key

ILIMVHLSANAUTN-GYDOPSIJSA-N

Isomeric SMILES

C[C@H]1CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NCCC34CCCN3CCC4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NCCC34CCCN3CCC4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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